molecular formula C14H26O4 B031769 Diethyl ethyl(1-methylbutyl)malonate CAS No. 76-72-2

Diethyl ethyl(1-methylbutyl)malonate

Cat. No. B031769
CAS RN: 76-72-2
M. Wt: 258.35 g/mol
InChI Key: ZQGOJSLHZOKIBV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of diethyl malonate derivatives involves various chemical reactions, highlighting the versatility of malonate esters in synthetic chemistry. One approach involves the reaction of 2-chloroethyl phenyl sulfide and diethyl malonate in the presence of alkali, under phase transfer catalysis conditions, achieving significant yields (Yu Ya-xi, 2015). Another method described is the nucleophilic vinyl substitution (SNV) between 4-nitroaniline and diethylethoxymethylene malonate to produce important precursors for further synthetic applications (Hernán Valle et al., 2018).

Molecular Structure Analysis

The molecular structure of diethyl malonate derivatives has been characterized through various spectroscopic methods and X-ray diffraction analyses. For instance, diethyl 2-[(2/4-hydroxyanilino)methylidene]malonates exhibit interesting hydrogen bonding patterns due to regioisomerism, affecting their supramolecular architecture (A. Ilangovan et al., 2013). Similarly, the crystal and molecular structure of diethyl 2-(4-methylbenzylidene)malonate was determined, providing insights into its stabilization via hydrogen bond interactions (D. Achutha et al., 2016).

Chemical Reactions and Properties

Diethyl malonate esters undergo various chemical reactions, demonstrating their reactivity and functional group compatibility. A copper-catalyzed arylation of diethyl malonate presents a mild and general method for synthesizing alpha-aryl malonates, showcasing the compound's ability to participate in cross-coupling reactions (E. Hennessy & S. Buchwald, 2002).

Physical Properties Analysis

The physical properties of diethyl malonate derivatives, such as their crystallization behavior and solvate formation, are influenced by the interactions between the molecules. The excess molar enthalpies of diethyl malonate with various solvents have been studied, providing valuable data for understanding the solution behavior of these compounds (Yih-Sheng Wang et al., 2010).

Chemical Properties Analysis

Diethyl malonate esters' chemical properties are highlighted by their reactivity in synthesis and the formation of complexes. For instance, the synthesis of diethyl malonate in situ from ethyl chloroacetate under specific conditions exemplifies the compound's utility in organic synthesis and its potential for industrial-scale production (Xie Rong-jin, 2002).

Scientific Research Applications

Synthetic Technology and Catalysis

  • A study on the synthetic technology of Diethyl [2-(phenylthio)ethyl]malonate explores the use of diethyl malonate for synthesizing sulfur-containing compounds under phase transfer catalysis conditions, showcasing its utility in producing complex organic molecules (Yu Ya-xi, 2015).
  • Ionic liquids have been employed as catalysts in the Knoevenagel condensation of diethyl malonate with various carbonyl compounds, demonstrating an environmentally friendly and efficient methodology for bond formation (B. Ranu & R. Jana, 2006).

Continuous Synthesis and Polymerization

  • The continuous synthesis approach for producing Triethyl Methanetricarboxylate from diethyl malonate highlights its industrial application potential, emphasizing advantages such as good heat dissipation and high yield (Huang Sheng-jian, 2013).
  • Ester-functionalized poly(1-vinylpyrrolidin-2-one) oligomers were obtained via radical polymerization using diethyl malonate, showcasing its role in the production of macromolecules with specific end functionalities (E. Ranucci et al., 2006).

Chemical Reactions and Material Synthesis

  • Research on the synthesis of 1-Methyl-4-ethoxycarbonyl-5-hydroxylpyrazole from diethyl malonate underlines the versatility of diethyl malonate in synthesizing heterocyclic compounds (Li Ming, 2009).
  • The development of flavor compounds like 4-Ethyloctanoic acid using diethyl malonate under microwave irradiation demonstrates the compound's utility in synthesizing organoleptic materials efficiently (Yuping Liu et al., 2010).

Safety And Hazards

Diethyl ethyl(1-methylbutyl)malonate is labeled with the GHS07 hazard symbol . The hazard statement is H302 . Precautionary statements include P264, P270, P301+P312, P330, and P501 .

Future Directions

Diethyl ethyl(1-methylbutyl)malonate is used as a reagent in electrochemistry with urea to synthesize ureides from esters . It is also used as a co-monomer with polyethylene glycol (PEG) to produce polylactic acid . This chemical has been shown to have the ability to withstand high temperatures and therefore can be used for recycling plastics . This suggests potential future applications in the fields of polymer science and materials engineering.

properties

IUPAC Name

diethyl 2-ethyl-2-pentan-2-ylpropanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C14H26O4/c1-6-10-11(5)14(7-2,12(15)17-8-3)13(16)18-9-4/h11H,6-10H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQGOJSLHZOKIBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)C(CC)(C(=O)OCC)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601018955
Record name Diethyl ethyl(1-methylbutyl)malonate
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Molecular Weight

258.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diethyl ethyl(1-methylbutyl)malonate

CAS RN

76-72-2
Record name 1,3-Diethyl 2-ethyl-2-(1-methylbutyl)propanedioate
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Record name Diethyl ethyl(1-methylbutyl)malonate
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Record name DIETHYL ETHYL(1-METHYLBUTYL)MALONATE
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